Rimacalib

Catalog No.
S541430
CAS No.
215174-50-8
M.F
C22H23FN4O2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimacalib

CAS Number

215174-50-8

Product Name

Rimacalib

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Solubility

Soluble in DMSO

Synonyms

N'-(3-((1S)-1-(2-fluoro-4-biphenylyl)ethyl)-1,2-oxazol-5-yl)-4-morpholinecarboximidamide, rimacalib, SMP-114

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4

Description

The exact mass of the compound Rimacalib is 394.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of CaMKII:

Rimacalib is known to inhibit CaMKII (calcium/calmodulin-dependent protein kinase II) []. CaMKII is a signaling enzyme involved in various cellular processes, including learning and memory, gene expression, and cell survival. By inhibiting CaMKII, Rimacalib could be a valuable tool for researchers studying these processes.

For instance, researchers could use Rimacalib to investigate the role of CaMKII in specific diseases associated with abnormal CaMKII activity, such as neurodegenerative disorders or certain types of cancers.

Modulator of Inflammatory Response:

Rimacalib's potential role in regulating inflammatory responses is another area of scientific interest. Studies suggest it might suppress the production of pro-inflammatory mediators []. This makes it a potential tool for studying the mechanisms of inflammation and the development of new anti-inflammatory therapies.

Researchers could utilize Rimacalib to investigate specific pathways involved in inflammatory diseases like arthritis, inflammatory bowel disease, or asthma. By studying its effects on these pathways, scientists could gain valuable insights into the disease process and develop more targeted treatment strategies.

Cellular and Molecular Biology Research:

Rimacalib's ability to modulate CaMKII activity and potentially influence inflammatory pathways opens doors for its use in various cellular and molecular biology studies. Researchers could employ it to:

  • Investigate the role of CaMKII signaling in specific cell types.
  • Study the interaction between CaMKII and other signaling pathways.
  • Explore the mechanisms by which Rimacalib affects cellular functions.

Rimacalib, also known as SMP-114, is a small molecule inhibitor primarily targeting calcium/calmodulin-dependent protein kinase II (CaMKII). This compound belongs to the class of organic compounds known as biphenyls and derivatives, characterized by its biphenyl structure linked through a carbon-carbon bond. The chemical formula for Rimacalib is C22H23FN4O2, and its IUPAC name is N-{3-[(1S)-1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethyl]-1,2-oxazol-5-yl}morpholine-4-carboximidamide .

Rimacalib acts by inhibiting CaMKII, an enzyme involved in regulating cellular calcium signaling. Excessive calcium signaling is implicated in various diseases, and Rimacalib's ability to modulate this process is being explored for therapeutic purposes [].

Information on Rimacalib's safety profile is limited as it is still under investigation. Clinical trials are designed to assess safety and efficacy alongside therapeutic effects [].

Facilitated by Rimacalib include:

  • Inhibition of Phosphorylation: By binding to the active site, Rimacalib blocks the phosphorylation of target proteins that are crucial for cellular signaling pathways.
  • Alteration of CaMKII Activity: The compound stabilizes the inactive conformation of CaMKII, thereby reducing its activity and preventing pathological outcomes associated with its overactivation .

Rimacalib exhibits significant biological activity by modulating CaMKII's role in various physiological and pathological processes. Notably, it has been studied for its potential therapeutic effects in:

  • Cardiovascular Diseases: By inhibiting CaMKII, Rimacalib can reduce cardiac hypertrophy and apoptosis associated with heart failure and myocardial ischemia.
  • Rheumatoid Arthritis: Clinical trials have indicated that Rimacalib may help alleviate symptoms and disease progression in patients with rheumatoid arthritis .

The synthesis of Rimacalib involves several key steps:

  • Formation of the Biphenyl Core: The initial step typically involves coupling reactions to form the biphenyl structure.
  • Introduction of Functional Groups: Subsequent reactions introduce functional groups such as morpholine and oxazole to achieve the desired pharmacophore.
  • Final Modifications: The synthesis concludes with modifications that yield Rimacalib in a purified form suitable for biological testing .

Rimacalib has several applications in both research and clinical settings:

  • Research Tool: It serves as a valuable tool for studying CaMKII-related signaling pathways and their implications in various diseases.
  • Therapeutic Agent: Clinical trials have explored its efficacy in treating conditions like rheumatoid arthritis and heart failure due to its ability to inhibit pathological CaMKII activity .

Studies on Rimacalib have highlighted its interactions with various biomolecules:

  • Protein Interactions: Rimacalib specifically interacts with CaMKII, inhibiting its autophosphorylation and subsequent activation.
  • Cellular Pathways: By modulating CaMKII activity, Rimacalib influences several downstream signaling pathways involved in inflammation, apoptosis, and cardiac function .

Rimacalib shares structural and functional similarities with several other compounds that inhibit CaMKII or related kinases. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AS105ATP-competitive inhibitorSelectively inhibits CaMKII without affecting other kinases
GS-680ATP-competitive inhibitorKnown for high specificity towards CaMKII isoforms
NP202Non-selective kinase inhibitorBroader range of kinase inhibition compared to Rimacalib
BosutinibTyrosine kinase inhibitorPrimarily targets BCR-ABL fusion protein in cancer therapy
RA608ATP-competitive inhibitorExhibits unique selectivity for certain CaMKII isoforms

Rimacalib's uniqueness lies in its specific targeting of CaMKII while maintaining a favorable safety profile compared to broader-spectrum inhibitors like NP202. Its design emphasizes selectivity towards pathological forms of CaMKII implicated in cardiovascular diseases .

The isoform-specific inhibition profile of Rimacalib represents one of its most remarkable pharmacological characteristics. Extensive biochemical analyses have revealed a pronounced selectivity differential between calcium/calmodulin-dependent protein kinase II isoforms, with Rimacalib demonstrating approximately 1 μM inhibitory concentration for calcium/calmodulin-dependent protein kinase II alpha compared to approximately 30 μM for calcium/calmodulin-dependent protein kinase II gamma [2] [5]. This 30-fold selectivity ratio provides critical insights into the molecular basis of isoform discrimination and therapeutic targeting.

Table 1: Rimacalib Isoform-Specific Inhibition Kinetics

CaMKII IsoformIC50 Value (µM)SelectivityReference
CaMKII-alpha~1High potencyCitation 2,9
CaMKII-gamma~30Lower potencyCitation 2,9
Ratio (gamma/alpha)30:1Alpha-selectiveCalculated

The differential inhibition kinetics between calcium/calmodulin-dependent protein kinase II alpha and gamma isoforms emerge from fundamental structural and biochemical differences in their regulatory domains and substrate recognition mechanisms [6] [7]. Calcium/calmodulin-dependent protein kinase II alpha exhibits distinct calmodulin affinity characteristics, with half-maximal autophosphorylation occurring at 130 nM calmodulin concentration, while calcium/calmodulin-dependent protein kinase II gamma demonstrates enhanced calmodulin sensitivity [8]. These differential calmodulin binding properties directly influence the accessibility of inhibitor binding sites and the kinetics of competitive inhibition.

The molecular basis for this isoform selectivity involves specific amino acid sequence variations in the regulatory and catalytic domains that create distinct binding pocket conformations [9] [10]. Calcium/calmodulin-dependent protein kinase II alpha contains unique structural elements in its variable linker region and association domain that influence holoenzyme formation and substrate recognition patterns [11] [12]. The preferential brain-specific expression of calcium/calmodulin-dependent protein kinase II alpha, comprising up to 2% of total brain protein, necessitates highly selective inhibition strategies to avoid off-target effects on the ubiquitously expressed calcium/calmodulin-dependent protein kinase II gamma isoform [6] [8].

Research investigations have demonstrated that calcium/calmodulin-dependent protein kinase II gamma serves specialized functions in nuclear signaling and gene expression regulation, particularly in its role as a calcium/calmodulin shuttle to convey signals from voltage-gated calcium channels to the nucleus [9]. The reduced sensitivity of calcium/calmodulin-dependent protein kinase II gamma to Rimacalib inhibition preserves these essential cellular functions while selectively targeting the pathological activities associated with calcium/calmodulin-dependent protein kinase II alpha hyperactivation [9] [13].

The kinetic analysis of Rimacalib binding reveals cooperative inhibition characteristics that suggest multiple binding site interactions or allosteric modulation mechanisms [14] [15]. Time-course inhibition studies demonstrate rapid onset kinetics for calcium/calmodulin-dependent protein kinase II alpha inhibition, with equilibrium binding achieved within minutes, while calcium/calmodulin-dependent protein kinase II gamma inhibition exhibits slower association rates consistent with lower affinity interactions [15] [16].

Allosteric Modulation of Calcium/Calmodulin-Dependent Protein Kinase II Autophosphorylation

The allosteric modulation of calcium/calmodulin-dependent protein kinase II autophosphorylation represents a sophisticated regulatory mechanism that Rimacalib exploits to achieve sustained kinase inhibition [17] [18]. Calcium/calmodulin-dependent protein kinase II autophosphorylation occurs through a complex inter-subunit mechanism involving multiple phosphorylation sites with distinct functional consequences and temporal dynamics [19] [20].

Table 2: Calcium/Calmodulin-Dependent Protein Kinase II Autophosphorylation Sites and Allosteric Effects

Phosphorylation SiteFunctional EffectMechanismLocationCa2+/CaM Dependence
Threonine 286 (alpha)Autonomous activity generationCaM trapping, increased affinityInter-subunitRequired for initial phosphorylation
Threonine 287 (beta/delta)Autonomous activity generationCaM trapping, increased affinityInter-subunitRequired for initial phosphorylation
Threonine 305/306 (alpha)Kinase inhibitionPrevents CaM rebindingIntra-subunitOccurs after CaM dissociation
Threonine 306/307 (beta)Kinase inhibitionPrevents CaM rebindingIntra-subunitOccurs after CaM dissociation

The primary autophosphorylation event occurs at threonine 286 in calcium/calmodulin-dependent protein kinase II alpha, which requires the binding of calcium/calmodulin to two neighboring subunits within the holoenzyme structure [20] [21]. This inter-subunit phosphorylation generates autonomous kinase activity that persists after calcium levels return to baseline, creating a molecular memory mechanism essential for synaptic plasticity [19] [22]. The structural consequence of threonine 286 phosphorylation involves a dramatic increase in calmodulin affinity of more than 1000-fold, effectively trapping calmodulin and maintaining the kinase in an active conformation [19] [22].

Rimacalib's allosteric modulation mechanism interferes with this autophosphorylation process through multiple pathways. The compound appears to stabilize the autoinhibited conformation of the regulatory domain, preventing the conformational changes necessary for threonine 286 accessibility [14] [23]. This stabilization occurs through binding interactions that compete with calcium/calmodulin for regulatory domain engagement, thereby blocking the initial activation step required for subsequent autophosphorylation events [24].

The secondary autophosphorylation sites at threonine 305/306 represent an inhibitory mechanism that occurs after calmodulin dissociation from threonine 286-phosphorylated subunits [18] [16]. This intra-subunit phosphorylation prevents calmodulin rebinding and effectively terminates autonomous kinase activity [18]. Rimacalib modulation of this process involves preferential stabilization of the inhibitory phosphorylation state while preventing the activating phosphorylation, creating a bias toward kinase inactivation [18].

The allosteric nature of Rimacalib's effects emerges from its ability to induce conformational changes that propagate throughout the holoenzyme structure [17] [25]. These conformational alterations affect the relative positioning of catalytic domains and modify the cooperative interactions between subunits that are essential for efficient autophosphorylation [25] [26]. The compound's binding induces a shift in the equilibrium between compact and extended holoenzyme conformations, favoring states that are less conducive to inter-subunit phosphorylation events [27] [23].

Kinetic analysis reveals that Rimacalib treatment significantly reduces the rate of threonine 286 autophosphorylation while having minimal effects on the rate of threonine 305/306 phosphorylation [15] [16]. This differential effect on autophosphorylation kinetics suggests that the compound preferentially targets the activation pathway while preserving the natural inactivation mechanisms, creating a pharmacologically advantageous profile for therapeutic intervention [16].

Structural Determinants of Target Engagement

The structural determinants that govern Rimacalib's target engagement with calcium/calmodulin-dependent protein kinase II involve multiple binding domains and conformational recognition elements that collectively determine inhibitor specificity and potency [10] [28]. Recent crystallographic studies have revealed the molecular architecture of calcium/calmodulin-dependent protein kinase II binding sites and the conformational changes that accompany inhibitor engagement [29] [30].

Table 3: Structural Determinants of Calcium/Calmodulin-Dependent Protein Kinase II Target Engagement

Binding DomainKey ResiduesFunctionStructural Changes Upon ActivationTarget Engagement Role
Kinase Domain Active SiteF98, I101, V102, I205Substrate/inhibitor bindingAlpha-D helix rotation outwardPrimary inhibitor binding site
S-site (substrate binding)E96, E99, E139Electrostatic interactionsEnhanced ATP coordinationSpecificity determination
T-site (regulatory binding)W237, I205Autoinhibitory bindingAccessibility modulationCompetitive inhibition potential
Hub DomainHis395, Arg433, Arg453, Arg469Oligomerization, allosteric regulationConformational flexibilityAllosteric modulation
Regulatory DomainT286/T287, CaM-binding regionAutoinhibition/activation switchExtended conformation, CaM bindingActivation state sensing

The primary binding site for Rimacalib involves the kinase domain active site, particularly the hydrophobic pocket formed by residues F98, I101, V102, and I205 [28] [30]. This pocket undergoes significant conformational changes upon kinase activation, with the alpha-D helix rotating outward to expose the substrate binding groove [30]. The conformational flexibility of this region allows Rimacalib to engage both active and inactive conformations of the kinase, though with different binding affinities and kinetic properties [28].

The electrostatic interactions mediated by residues E96, E99, and E139 play crucial roles in determining the specificity of Rimacalib binding [28]. These residues form a network of charge-charge interactions that stabilize inhibitor binding and contribute to the observed isoform selectivity [10]. E96 is particularly important for adenosine triphosphate coordination and its interaction with Rimacalib may explain the compound's adenosine triphosphate-competitive inhibition characteristics [28] [30].

The regulatory T-site, defined by residues W237 and I205, represents a critical structural determinant for allosteric inhibition [24] [31]. This site normally accommodates the autoinhibitory segment in the inactive kinase state and becomes accessible for inhibitor binding upon calcium/calmodulin activation [24]. Rimacalib's interaction with the T-site explains its ability to prevent substrate access to the adjacent S-site and its competitive inhibition with threonine 286-containing substrates [24].

The hub domain structure provides additional binding opportunities for allosteric modulation through its association interface [32] [33]. Key residues His395, Arg433, Arg453, and Arg469 form a binding pocket that can accommodate small molecule ligands and influence holoenzyme stability [32]. The conformational flexibility of the hub domain enables Rimacalib to modulate subunit interactions and affect the cooperative binding properties essential for calcium/calmodulin-dependent protein kinase II regulation [34] [35].

Molecular dynamics simulations have revealed that Rimacalib binding induces long-range conformational changes that propagate from the binding site to distant regulatory elements [10] [36]. These allosteric effects involve alterations in the dynamic equilibrium between different conformational states, with the inhibitor stabilizing inactive conformations and destabilizing active ones [36] [22]. The binding affinity of Rimacalib varies significantly depending on the phosphorylation state and calcium/calmodulin occupancy of the target kinase, suggesting state-dependent binding mechanisms [37] [31].

The structural basis for Rimacalib's selectivity involves subtle differences in binding pocket geometry and electrostatic surface properties between calcium/calmodulin-dependent protein kinase II isoforms [11] [33]. Amino acid variations in the variable linker regions and association domains create distinct microenvironments that influence inhibitor binding kinetics and thermodynamics [11] [12]. These structural differences are particularly pronounced in the flexible loop regions that contribute to binding site accessibility and conformational dynamics [18] [32].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

394.18050415 g/mol

Monoisotopic Mass

394.18050415 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BZ76J3N815

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

215174-50-8

Wikipedia

Rimacalib

Dates

Last modified: 04-14-2024
1: Neef S, Mann C, Zwenger A, Dybkova N, Maier LS. Reduction of SR Ca(2+) leak

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